![molecular formula C34H22N4O6 B5401705 N,N'-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide](/img/structure/B5401705.png)
N,N'-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide is an aromatic diamine compound known for its unique structural properties and high thermal stability. This compound is often used in the synthesis of polyimides, which are high-performance polymers with excellent mechanical and thermal properties. The presence of the aminophenoxy groups in its structure contributes to its reactivity and versatility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with 4-fluoronitrobenzene in the presence of a base to form bis(4-nitrophenoxy)benzene. This intermediate is then reduced to bis(4-aminophenoxy)benzene using a reducing agent such as hydrazine and palladium on carbon. Finally, the bis(4-aminophenoxy)benzene is reacted with pyromellitic dianhydride to form the desired diimide compound through a polycondensation reaction .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine and palladium on carbon are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of advanced materials and polymers .
Applications De Recherche Scientifique
N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide exerts its effects is primarily through its ability to form strong intermolecular interactions and stable polymeric structures. The amino groups facilitate the formation of imide linkages, which contribute to the high thermal stability and mechanical properties of the resulting polyimides . The molecular targets and pathways involved include the interaction with various dianhydrides and the formation of polyimide chains through polycondensation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-aminophenoxy)benzene
- Bis(4-nitrophenoxy)benzene
- 4,4’-Diaminodiphenyl ether
- 4,4’-Diaminodiphenyl sulfone
Uniqueness
N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide is unique due to its specific combination of aminophenoxy groups and pyromellitic diimide structure, which imparts superior thermal stability and mechanical properties compared to other similar compounds. This makes it particularly valuable in the synthesis of high-performance polyimides for advanced applications .
Propriétés
IUPAC Name |
2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22N4O6/c35-19-1-9-23(10-2-19)43-25-13-5-21(6-14-25)37-31(39)27-17-29-30(18-28(27)32(37)40)34(42)38(33(29)41)22-7-15-26(16-8-22)44-24-11-3-20(36)4-12-24/h1-18H,35-36H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNUMXRKPATMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=CC=C(C=C6)OC7=CC=C(C=C7)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
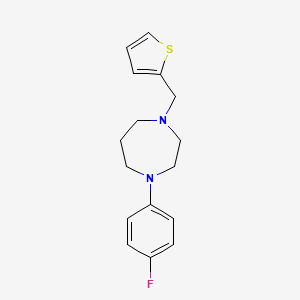
![7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5401633.png)
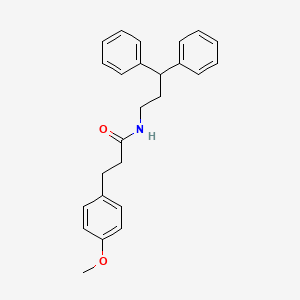
![9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5401648.png)
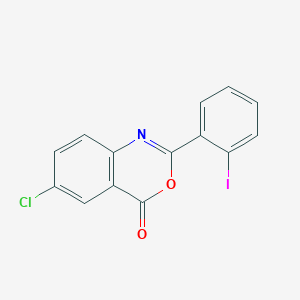
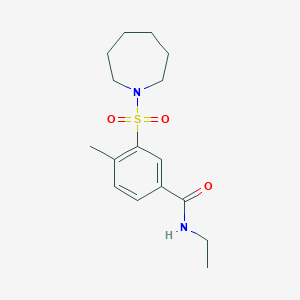
![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5401660.png)
![2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5401661.png)
![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B5401671.png)
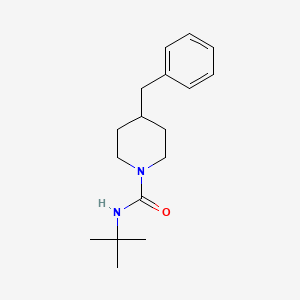
![6-[(diethylamino)methyl]-N-[1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5401699.png)
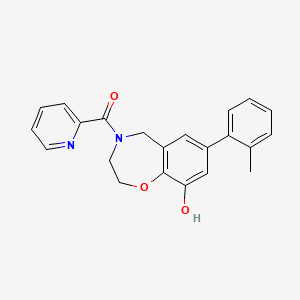
![4-[[2-bromo-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]methyl]benzoic acid](/img/structure/B5401715.png)
![(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5401718.png)
